1-CYCLOOCTYL-3-(PYRIDIN-3-YL)THIOUREA

Physicochemical profiling Aqueous solubility LogSW comparison

Researchers requiring a conformationally constrained thiourea for KATP channel programs often face supply inconsistency and ill-defined physicochemical profiles. 1-Cyclooctyl-3-(pyridin-3-yl)thiourea solves this with batch-to-batch reliability and fully characterized ADME parameters. - Quantified Differentiation: logP 3.50, logSW -3.11, tPSA 37.0 Ų, and only 2 rotatable bonds, distinguishing it from flexible analogs. - Supply Assurance: Available from stock via Hit2Lead/ChemBridge with Rush delivery options; standard ambient shipping.

Molecular Formula C14H21N3S
Molecular Weight 263.40 g/mol
Cat. No. B5543969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-CYCLOOCTYL-3-(PYRIDIN-3-YL)THIOUREA
Molecular FormulaC14H21N3S
Molecular Weight263.40 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NC(=S)NC2=CN=CC=C2
InChIInChI=1S/C14H21N3S/c18-14(17-13-9-6-10-15-11-13)16-12-7-4-2-1-3-5-8-12/h6,9-12H,1-5,7-8H2,(H2,16,17,18)
InChIKeyBLULYEXQUGBDBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclooctyl-3-(pyridin-3-yl)thiourea: Compound Identity and Physicochemical Profile


1-Cyclooctyl-3-(pyridin-3-yl)thiourea (also cataloged as N-cyclooctyl-N′-pyridin-3-ylthiourea, ChemBridge ID 8884065) is a non‑fused, symmetrical thiourea bearing a cyclooctyl substituent on one nitrogen and a pyridin‑3‑yl group on the other . With a molecular formula of C₁₄H₂₁N₃S and a molecular weight of 263.4 g·mol⁻¹, the compound exhibits a calculated logP of 3.50, a logSW of −3.11, a topological polar surface area (tPSA) of 37.0 Ų, two hydrogen‑bond donors, one hydrogen‑bond acceptor, and only two rotatable bonds . These properties place it within a favorable drug‑like space and distinguish it from close analogs that carry more polar or larger substituents on the thiourea framework.

Workflow Hit-to-lead optimization of potassium channel modulators
Selection Conformationally constrained thiourea with reported drug-like space
Use Context Target-based screening and ADME benchmarking against close analogs

Why N-Alkyl-N′-pyridin-3-yl-thioureas Cannot Be Interchanged


Within the N‑alkyl‑N′‑pyridin‑3‑yl‑thiourea chemotype, small changes in the alkyl substituent markedly alter logP, aqueous solubility, conformational flexibility, and biological target engagement . For instance, replacing the cyclooctyl group with a 2,4‑dichlorobenzyl substituent (ChemBridge 7962570) raises the logP to 3.55, lowers the logSW to −3.50, and increases the rotatable bond count from 2 to 3, while retaining an identical tPSA . Such differences in lipophilicity and rigidity can shift a compound’s ADME profile, off‑target liability, and hit‑expansion behavior, making simple “in‑class” replacement unreliable without confirmatory biological data. The sections below present the quantitative evidence that supports selection of the cyclooctyl congener over its nearest commercially available analogs.

Lipophilicity and solubility shift Alkyl group variation alters logP and aqueous solubility, potentially changing assay compatibility and ADME profile compared to close analogs.
Conformational flexibility mismatch Changes in rotatable bonds and ring constraints can affect target binding entropy and pharmacophore definition, limiting direct scaffold replacement.
Class‑level activity uncertainty Potassium channel opener activity is inferred from a chemotype series; the cyclooctyl derivative has not been individually profiled, requiring independent validation.

Quantitative Differentiation Against Closest Commercial Analogs


Aqueous Solubility Advantage Over the 2,4-Dichlorobenzyl Analog

The cyclooctyl-substituted compound (8884065) displays a calculated logSW of −3.11, which is 0.39 log units higher (i.e., ≈2.5‑fold greater aqueous solubility) than the −3.50 logSW of the 2,4‑dichlorobenzyl analog (7962570) . Because both compounds share an identical tPSA (37.0 Ų), the solubility difference is driven chiefly by the lower logP of the cyclooctyl congener (3.50 vs. 3.55) and its reduced halogen content .

Aqueous solubility
Head-to-head
logSW −3.11 vs −3.50
Δ +0.39 (≈2.5‑fold higher)
Supports aqueous assay preparation and may reduce DMSO requirement.
In silico prediction; empirical solubility verification advised.
Physicochemical profiling Aqueous solubility LogSW comparison

Reduced Conformational Flexibility

The target compound possesses only 2 rotatable bonds compared with 3 rotatable bonds in the 2,4-dichlorobenzyl analog . The cyclooctyl ring itself is a conformationally constrained, medium-sized cycloalkane that further restricts the accessible conformational space relative to a freely rotating benzyl-type substituent .

Rotatable bonds
Head-to-head
2 vs 3 rotatable bonds; cyclooctyl ring adds conformational restriction
Lower entropic penalty may favor target binding and selectivity.
In silico counts; experimental binding data needed.
Conformational analysis Rotatable bonds Ligand efficiency

Moderate Lipophilicity Balancing Permeability and Solubility

With a calculated logP of 3.50, the cyclooctyl compound falls squarely within the optimal range for oral drug candidates (logP 1–4) . It is slightly less lipophilic than the 2,4‑dichlorobenzyl analog (logP 3.55) and markedly less lipophilic than typical N‑phenyl‑N′‑pyridin‑3‑yl‑thioureas that lack polar substituents on the phenyl ring (estimated logP > 4.0 based on fragment contributions) [1].

Lipophilicity
Head-to-head
logP 3.50 vs 3.55 (dichlorobenzyl analog); Δ –0.05; ≈Δ –0.7 vs unsubstituted phenyl
Balances permeability and solubility within reported oral drug-like range.
Fragment-based logP estimation for phenyl analog; direct measurement advised.
Lipophilicity logP optimization Drug-likeness

Potassium Channel Opening Potential of the Chemotype

A systematic study of N‑(substituted‑3‑pyridyl)‑N′‑alkylthioureas demonstrated that this chemotype can act as potassium channel openers with in vitro potency (EC₁₀₀ values) in the rat portal vein assay [1]. While the specific EC₁₀₀ for the cyclooctyl derivative was not separately reported, the series as a whole showed good correlation between in vitro vasorelaxant activity and in vivo antihypertensive efficacy, and the lead cyanoguanidine in the same study reached an EC₁₀₀ of 3 × 10⁻⁸ M, surpassing pinacidil (EC₁₀₀ = 1 × 10⁻⁷ M) [1].

KATP opener potential
Class‑level
Chemotype active in rat portal vein assay; lead cyanoguanidine EC100 3×10−8 M (pinacidil 1×10−7 M). Cyclooctyl compound not individually tested.
Provides a testable hypothesis for cardiovascular target‑based screening.
Class‑level inference; requires direct EC50 characterization.
Potassium channel opener Antihypertensive Pinacidil analog

Scientifically Grounded Procurement Scenarios


Hit-to-Lead Optimization of Potassium Channel Openers

Based on the class‑level potassium channel opening activity established for N‑alkyl‑N′‑pyridin‑3‑yl‑thioureas [1], 1‑cyclooctyl‑3‑(pyridin‑3‑yl)thiourea can serve as a starting scaffold for medicinal chemistry programs targeting KATP channels. Its moderate lipophilicity (logP = 3.50) and favorable aqueous solubility (logSW = −3.11) support oral bioavailability optimization, while the conformationally constrained cyclooctyl group offers a rigid pharmacophore element absent in more flexible analogs .

Fragment-Based or Structure-Based Drug Design

The compound’s low number of rotatable bonds (2) and defined cyclooctyl geometry make it a suitable candidate for X‑ray crystallography or cryo‑EM studies when co‑crystallized with target proteins . Its moderate molecular weight (263 Da) and balanced polar surface area (37.0 Ų) are ideal for fragment‑based screening libraries that aim to identify efficient, ligand‑efficient starting points for further elaboration.

In Vitro ADME and Physicochemical Benchmarking

The availability of a closely matched comparator (ChemBridge 7962570) with documented differences in logP, logSW, and rotatable bonds enables head‑to‑head ADME profiling experiments to empirically validate the impact of logP and conformational flexibility on metabolic stability, CYP inhibition, and permeability. Such comparative studies can guide the selection of the optimal scaffold for a given therapeutic target.

Agricultural or Ectoparasiticide Screening

Patent literature on N‑aryl‑N′‑(cyclo)‑alkyl‑thioureas, including cyclooctyl‑containing examples, describes ectoparasiticidal, insecticidal, and acaricidal activities [2]. Although the specific pyridin‑3‑yl derivative has not been profiled in this context, its structural alignment with the patent’s generic formula suggests it may be a relevant screening candidate for agrochemical or veterinary discovery programs targeting resistant pest strains.

Application
Selection Property
Validation Focus
Hit-to-lead KATP channel opener studies
Balanced logP and conformational restriction
Oral exposure modeling and target engagement validation
Fragment-based or structure-based design
Low rotatable bond count and defined cyclooctyl geometry
Co‑crystallization and ligand efficiency assessment
In vitro ADME profiling against close analogs
Head‑to‑head comparison with 2,4‑dichlorobenzyl analog
Metabolic stability, CYP inhibition, and permeability assays
Agrochemical or ectoparasiticide screening
Structural alignment with patented active thioureas
Insecticidal/acaricidal activity against resistant strains
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